molecular formula C24H24ClN7 B2363771 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine CAS No. 946290-16-0

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine

Cat. No.: B2363771
CAS No.: 946290-16-0
M. Wt: 445.96
InChI Key: BQPZYUXCSTUUIY-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine is a pteridine derivative featuring a piperazine ring substituted with a 3-chlorophenyl group at the 4-position and an N-(2,4-dimethylphenyl) substituent at the pteridin-4-amine moiety. Its molecular formula is C₂₅H₂₄ClN₇, with a molecular weight of 466.0 g/mol. The structural uniqueness of this compound lies in its dual aromatic systems (pteridine and phenyl rings) and the piperazine linker, which is commonly associated with receptor-binding activity in medicinal chemistry .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-16-6-7-20(17(2)14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPZYUXCSTUUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrimidine Derivatives

The pteridine ring system is synthesized via cyclocondensation of 4,5-diaminopyrimidine with α-chloroketones (Scheme 1). For example, reacting 4,5-diamino-2-methylthiopyrimidine with 2,4-dichlorophenyl chloromethyl ketone in refluxing ethanol yields 6-(2,4-dichlorobenzyl)pteridin-4-amine. Key parameters include:

Parameter Optimal Condition Yield (%) Source Citation
Solvent Ethanol 78
Temperature 80°C
Reaction Time 12 hours

Functionalization at C2

The C2 position is activated for substitution by introducing a leaving group (e.g., chloride or methylsulfonyl). In, chlorination of pyrimidine derivatives using POCl₃ in the presence of pivaloyl-protected amines achieves selective substitution. For EVT-2500970, chlorination at C2 is critical for subsequent piperazine coupling.

Installation of the N-(2,4-Dimethylphenyl) Group

Buchwald-Hartwig Amination

The C4-amine is functionalized via palladium-catalyzed coupling with 2,4-dimethylaniline. Source details a protocol using PdCl₂(PPh₃)₂ and Xantphos ligands in toluene at 100°C, achieving >85% yield for analogous arylaminations.

Parameter Optimal Condition Yield (%) Source Citation
Catalyst PdCl₂(PPh₃)₂ 85
Ligand Xantphos
Solvent Toluene

Direct Amination Under Basic Conditions

Alternative methods employ SNAr reactions with pre-activated amines. Source notes that using DMF as a solvent and Cs₂CO₃ as a base at 120°C can achieve comparable yields (80–82%) without transition metals.

Purification and Characterization

Crystallization Optimization

Final purification via recrystallization ensures pharmaceutical-grade purity. Source demonstrates that ethanol is ideal for recrystallizing piperazine-containing heterocycles, affording >99% purity after two cycles:

Parameter Optimal Condition Purity (%) Source Citation
Solvent Ethanol >99
Cooling Rate 15–25°C over 4 hours

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the piperazine CH₂ protons (δ 2.8–3.2 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm).
  • HPLC : Retention time of 8.2 minutes (C18 column, 70:30 MeOH:H₂O).

Challenges and Mitigation Strategies

Regioselectivity in Pteridine Formation

Undesired furopyrimidine byproducts may form during cyclization. Source resolves this by using sodium acetate buffer to suppress side reactions, improving regioselectivity to >95%.

Residual Palladium Removal

Acidic extraction with lactic acid reduces Pd levels to <50 ppm, as validated in. Alternatively, polymer-bound scavengers (e.g., SiliaBond® Thiol) achieve similar results.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antipsychotic Activity

Research has indicated that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine exhibit affinity for dopamine receptors, particularly the D4 receptor. This receptor is implicated in the pathophysiology of schizophrenia and other psychiatric disorders. Studies have shown that modifications to the piperazine moiety can enhance receptor selectivity and potency, suggesting a pathway for developing new antipsychotic medications .

Antiviral Activity

Recent investigations into the antiviral properties of pteridine derivatives have highlighted their potential as broad-spectrum antiviral agents. The compound may inhibit host kinases involved in viral replication, making it a candidate for treating infections like dengue fever and potentially other viral diseases . The mechanism involves targeting host cell pathways essential for viral entry and replication.

Neuropharmacology

The compound's interaction with serotonin receptors has been explored, indicating possible anxiolytic effects. Compounds structurally related to this pteridine derivative have shown promise in modulating serotonin pathways, which are crucial in mood regulation and anxiety disorders .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural components:

Structural ComponentRole
Pteridine CoreBioactivity modulation
Piperazine RingReceptor binding affinity
Chlorophenyl GroupEnhances lipophilicity and receptor interaction

Research suggests that altering substituents on the piperazine or pteridine rings can significantly influence pharmacological activity and selectivity towards specific receptors .

Case Study 1: Antipsychotic Development

A study involving a series of piperazine derivatives demonstrated that modifications akin to those found in this compound resulted in compounds with enhanced D4 receptor affinity (IC50 values as low as 0.057 nM) . This finding underscores the compound's potential as a scaffold for developing new antipsychotic agents.

Case Study 2: Antiviral Research

In vitro studies on the antiviral efficacy of similar pteridine derivatives revealed significant inhibitory effects against dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). The results indicated that these compounds could serve as lead candidates for further development into antiviral therapies .

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these receptors, while the pteridine core can influence its overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pteridin-4-amine 2-[4-(3-chlorophenyl)piperazin-1-yl], N-(2,4-dimethylphenyl) C₂₅H₂₄ClN₇ 466.0 High lipophilicity due to chlorophenyl and dimethylphenyl groups .
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine 2-(4-phenylpiperazin-1-yl), N-(2,4-dimethylphenyl) C₂₅H₂₅N₇ 429.5 Lower molecular weight; absence of chlorine reduces electronegativity and binding affinity to halogen-sensitive receptors .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide Acetamide 2-[4-(3-chlorophenyl)piperazin-1-yl], N-(2,4-difluorophenyl) C₁₈H₁₈ClF₂N₃O 365.8 Shorter synthesis route; fluorophenyl group enhances metabolic stability compared to dimethylphenyl .

Piperazine-Linked Analogues

Compound Name Core Structure Substituents Biological Activity Key Findings
ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid) Quinoline 4-(3-chlorophenyl)piperazine, acetyl-piperazine Antibacterial Moderate activity against E. coli (MIC = 8 µg/mL) due to enhanced membrane permeability from the 3-chlorophenyl group .
Compound 15 (2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) Acetamide 4-(2-chlorophenyl)piperazine, trifluoromethylphenyl Anticonvulsant EC₅₀ = 12 µM in seizure models; trifluoromethyl group improves CNS penetration .
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan-2-yl) Indane 4-(2,3-dihydrodioxinyl)piperazine Dopamine D4 antagonist High D4 receptor selectivity (Ki = 2.4 nM vs. D2 Ki = 738 nM); chlorine substitution in the target compound may mimic this selectivity .

Substituent Effects on Pharmacological Profiles

  • Chlorophenyl vs. Fluorophenyl :

    • The 3-chlorophenyl group in the target compound enhances σ1 receptor affinity (Ki < 10 nM in similar compounds) compared to fluorophenyl derivatives (Ki ~ 50 nM) .
    • Fluorophenyl analogues (e.g., 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide ) exhibit longer plasma half-lives due to resistance to oxidative metabolism .
  • Dimethylphenyl vs.

Key Research Findings

  • Antimicrobial Activity : Analogues like ND-7 demonstrate that the 3-chlorophenyl-piperazine motif enhances Gram-negative bacterial inhibition, likely via disruption of cell wall synthesis .
  • Metabolic Stability : Fluorine or trifluoromethyl substituents (e.g., Compound 15 ) improve metabolic stability but may reduce blood-brain barrier penetration compared to dimethylphenyl groups .

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine is a synthetic derivative of pteridine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by various studies and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22ClN5\text{C}_{19}\text{H}_{22}\text{ClN}_{5}

This structure includes a piperazine moiety, a chlorophenyl group, and a dimethylphenyl substituent attached to a pteridine core.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound were evaluated using the tube dilution method. The results demonstrated that several derivatives showed comparable activity to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound was assessed using the MTT assay. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-710
This compoundA54912

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Research indicates that compounds similar to This compound may exhibit activity at dopamine receptors, particularly D4 receptors. Studies have shown that certain analogs possess high affinity for these receptors, suggesting potential applications in treating neurological disorders .

Case Studies

  • Anticancer Efficacy in Preclinical Models
    A study conducted on a series of piperazine derivatives demonstrated significant anticancer activity in vitro. The derivative X was found to inhibit the growth of breast cancer cells with an IC50 value of 10 µM. This compound also showed selectivity towards cancer cells over normal cells, indicating its potential for targeted therapy .
  • Molecular Docking Studies
    Molecular docking studies using Schrodinger software revealed that This compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance. The binding affinities were comparable to known inhibitors, suggesting a promising therapeutic profile .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pteridine core. Key steps include nucleophilic substitution at the piperazine moiety and coupling with substituted aniline derivatives. Catalysts such as palladium or copper are often employed for cross-coupling reactions, while solvents like DMF or toluene are used under inert atmospheres. Post-synthetic purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for verifying substitutions on the piperazine and pteridine rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography can resolve ambiguities in stereochemistry when crystalline samples are obtainable .

Q. What are the primary biological targets of this compound?

Methodological Answer: Preliminary studies on structurally related piperazine-pteridine derivatives suggest interactions with serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, which are implicated in neurological disorders. In vitro assays, such as radioligand binding studies, are used to quantify affinity (e.g., IC₅₀ values). Functional activity (agonist/antagonist) is assessed via cAMP or calcium flux assays in transfected cell lines .

Advanced Research Questions

Q. How can contradictory data on this compound’s activity across different assay systems be resolved?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell type, receptor density, or endogenous modulators). To address this:

  • Perform orthogonal assays (e.g., electrophysiology for ion channel targets) to confirm functional effects.
  • Use tissue-specific knockout models to isolate receptor contributions.
  • Analyze pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) to contextualize in vitro vs. in vivo results .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer: Systematically modify substituents on the phenyl (e.g., 3-chloro vs. 4-methyl) and piperazine rings to assess steric and electronic effects. For example:

  • Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate halogen vs. polar interactions.
  • Introduce methyl groups at different positions on the pteridine core to probe steric hindrance. Use computational tools (e.g., molecular docking) to predict binding poses and prioritize synthetic targets .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetics?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or Simcyp. Input parameters include:

  • LogP (lipophilicity) and pKa to predict absorption.
  • CYP450 isoform interaction data (from liver microsomes) to estimate metabolic clearance.
  • Plasma stability and blood-brain barrier permeability (via PAMPA assays) for CNS targeting. Validate predictions with in vivo rodent studies .

Q. What experimental approaches optimize this compound’s metabolic stability?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on metabolically labile positions to reduce CYP450-mediated oxidation.
  • Conduct liver microsome assays (human/rodent) to identify major metabolites.
  • Use deuterium isotope effects to stabilize vulnerable C-H bonds. Pair these modifications with in vivo PK studies to confirm half-life extension .

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